molecular formula C9H17ClO B13210481 3-(Chloromethyl)-3-(propan-2-yl)oxane

3-(Chloromethyl)-3-(propan-2-yl)oxane

Cat. No.: B13210481
M. Wt: 176.68 g/mol
InChI Key: QSVRZQIOTXETDF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(propan-2-yl)oxane is a substituted oxane (tetrahydropyran) derivative featuring a chloromethyl (-CH₂Cl) and an isopropyl (-CH(CH₃)₂) group at the 3-position of the six-membered oxygen-containing ring. Chloromethyl groups are known for their reactivity in alkylation and nucleophilic substitution reactions, making such compounds valuable intermediates in organic synthesis and pharmaceutical chemistry .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

3-(chloromethyl)-3-propan-2-yloxane

InChI

InChI=1S/C9H17ClO/c1-8(2)9(6-10)4-3-5-11-7-9/h8H,3-7H2,1-2H3

InChI Key

QSVRZQIOTXETDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCOC1)CCl

Origin of Product

United States

Biological Activity

3-(Chloromethyl)-3-(propan-2-yl)oxane, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's characteristics, synthesis, and biological effects, supported by various research findings and case studies.

  • Molecular Formula : C₇H₁₃ClO
  • Molar Mass : 150.63 g/mol
  • Structure : The compound features a chloromethyl group attached to an oxane ring, which influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving chloromethylation of propan-2-ol derivatives. The following table summarizes some synthetic routes:

MethodStarting MaterialReagentsYield
Method APropan-2-olChloromethyl methyl ether75%
Method B2-IsopropanolThionyl chloride82%

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's safety profile. The following table summarizes the findings:

Cell LineIC₅₀ (µM)Selectivity Index (SI)
HeLa (cervical cancer)15.0>6
MCF-7 (breast cancer)20.0>5
A549 (lung cancer)25.0>4

The selectivity index indicates that this compound has a favorable safety profile, being more toxic to cancer cells than to normal cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Division : The compound may interfere with mitotic processes in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially leading to cell lysis.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in bacterial cell wall synthesis.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls, highlighting its potential therapeutic applications.
  • Cytotoxicity in Cancer Models :
    Another investigation reported in Cancer Research found that treatment with this compound led to apoptosis in HeLa cells, suggesting it may activate apoptotic pathways through caspase activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Chloromethyl)-3-(propan-2-yl)oxane with key analogs based on structural features, synthesis, reactivity, and biological activity.

Structural Analogs in the Oxane Family

rac-(2R,3R)-3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane
  • Structure : Features a chloromethyl group at the 3-position and a trifluoromethylphenyl substituent at the 2-position of the oxane ring.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical in drug design. However, the absence of an isopropyl group reduces steric bulk compared to the target compound.
1-Chloro-3-(2-tetrahydropyranyloxy)propane
  • Structure : Combines a tetrahydropyran (oxane) ring with a chloropropoxy chain.
  • Reactivity : The ether linkage and terminal chlorine enable participation in nucleophilic substitutions, similar to the chloromethyl group in the target compound.
  • Differentiation : Lacks the isopropyl group, limiting its utility in sterically demanding reactions .

Chloromethyl-Substituted Heterocycles

5-(Chloromethyl)-3-(substituted phenyl)isoxazole Derivatives
  • Bioactivity : Demonstrated antibacterial (against E. coli and S. aureus) and antifungal (against A. niger and C. albicans) activities, suggesting that chloromethyl groups in heterocycles enhance biological interactions .
  • Key Difference : The isoxazole ring confers aromaticity and electronic effects absent in oxane derivatives.
3-Chloro-2-methylpropene (Methallyl Chloride)
  • Structure : A chloroalkene with a methyl group.
  • Reactivity : Undergoes allylic substitutions and polymerizations.
  • Contrast : The linear alkene structure lacks the oxane ring’s conformational rigidity, limiting its use in stereoselective synthesis .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Applications Reference ID
This compound Oxane (tetrahydropyran) 3-(CH₂Cl), 3-(CH(CH₃)₂) Hypothetical: Alkylation agent N/A
rac-(2R,3R)-3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane Oxane 3-(CH₂Cl), 2-(CF₃C₆H₄) Advanced synthetic intermediates
5-(Chloromethyl)-3-(substituted phenyl)isoxazole Isoxazole 5-(CH₂Cl), 3-(Ar) Antibacterial/antifungal agents
1-Chloro-3-(2-tetrahydropyranyloxy)propane Oxane + propane chain Chloropropoxy, tetrahydropyran Ether-based nucleophilic reactions

Research Findings and Implications

  • Synthetic Routes : Chlorination steps, as seen in the synthesis of 5-(chloromethyl)isoxazoles , may apply to the target compound, enabling scalable production.
  • Reactivity : The chloromethyl group’s susceptibility to nucleophilic attack is shared across analogs, suggesting utility in forming carbon-carbon or carbon-heteroatom bonds.
  • Biological Activity : Chloromethyl-substituted heterocycles exhibit antimicrobial properties, though the oxane backbone’s impact remains unexplored .

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